N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide
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Overview
Description
N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide typically involves multiple steps. One common approach is the organocatalytic regio-, diastereo-, and enantioselective γ-addition of isoxazol-5(4H)-ones to β,γ-alkynyl-α-imino esters . This method employs chiral phosphoric acid as a catalyst to achieve high regio- and stereoselectivities .
Industrial Production Methods
the use of synthetic enzymes (synzymes) as catalysts in multicomponent reactions has been explored for the synthesis of similar isoxazol-5(4H)-one derivatives . This approach allows for the efficient and sustainable production of the compound with minimal loss of catalytic activity over multiple cycles .
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide has several scientific research applications:
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: The compound’s properties are being explored for use in materials science, including the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
Isoxazol-5(4H)-one Derivatives: These compounds share a similar core structure and exhibit comparable chemical reactivity and biological activity.
Tetrasubstituted α-Amino Allenoates: These compounds are synthesized using similar methodologies and have applications in organic synthesis.
Uniqueness
N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to participate in regio-, diastereo-, and enantioselective reactions sets it apart from other similar compounds .
Properties
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)-1-(4-methoxyphenyl)sulfonylpyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-25-12-7-9-13(10-8-12)27(23,24)21-11-3-6-16(21)17(22)19-18-14-4-2-5-15(14)20-26-18/h7-10,16H,2-6,11H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFNIGHHKVXGNFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=C4CCCC4=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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